1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine
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Overview
Description
1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine is a compound that features a bicyclic structure fused with a pyrazole ring. This unique structure imparts specific chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-one with hydrazine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyrazole ring. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-one: Shares the bicyclic structure but lacks the pyrazole ring.
1-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-one: Similar bicyclic structure with different functional groups.
Bicyclo[2.2.1]heptan-2-ol: Contains a hydroxyl group instead of the pyrazole ring.
Uniqueness
1-(Bicyclo[2.2.1]heptan-2-YL)-1H-pyrazol-4-amine is unique due to its combination of the bicyclic structure and the pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C10H15N3 |
---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H15N3/c11-9-5-12-13(6-9)10-4-7-1-2-8(10)3-7/h5-8,10H,1-4,11H2 |
InChI Key |
VXBDGUWUUUYLJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2N3C=C(C=N3)N |
Origin of Product |
United States |
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